

# 2-Hydroxy-4-Pyridylmethanesulfonic Acid: Structural Analysis & Synthesis Guide

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## Compound of Interest

Compound Name: *alpha-Hydroxypyridine-4-methanesulphonic acid*

CAS No.: 4872-28-0

Cat. No.: B3337005

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## Part 1: Executive Summary & Structural Definition

2-hydroxy-4-pyridylmethanesulfonic acid is a functionalized pyridine derivative characterized by a hydroxyl group at the C2 position and a methanesulfonic acid moiety at the C4 position. It is a structural isomer of the common analytical reagent

-hydroxy-2-pyridinemethanesulfonic acid (used in aldehyde detection), but possesses distinct chemical reactivity due to the stability of the 2-pyridone tautomer.

## Core Chemical Identity

Property	Specification
IUPAC Name	(2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid
Common Name	2-hydroxy-4-pyridylmethanesulfonic acid
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>4</sub> S
Molecular Weight	189.19 g/mol
Key Functional Groups	Sulfonic acid (-SO <sub>3</sub> H), Lactam/Lactim (2-pyridone/2-hydroxypyridine)
Solubility	Highly soluble in water (polar/zwitterionic character); limited solubility in non-polar organic solvents.[1][2]

## Part 2: Chemical Structure & Tautomerism[2]

The reactivity of this molecule is governed by the lactam-lactim tautomerism of the 2-hydroxypyridine core.[2] In the solid state and in aqueous solution, the 2-pyridone (lactam) form is energetically favored over the 2-hydroxypyridine (lactim) form.

### Tautomeric Equilibrium

Unlike simple phenols, the "2-hydroxy" group on a pyridine ring donates its proton to the ring nitrogen, creating a polar amide-like structure (2-pyridone).

- Form A (Lactim): 2-hydroxy-4-sulfomethylpyridine. (Favored in gas phase/non-polar solvents).
- Form B (Lactam): 2-oxo-4-sulfomethyl-1,2-dihydropyridine. (Favored in crystal lattice and water).

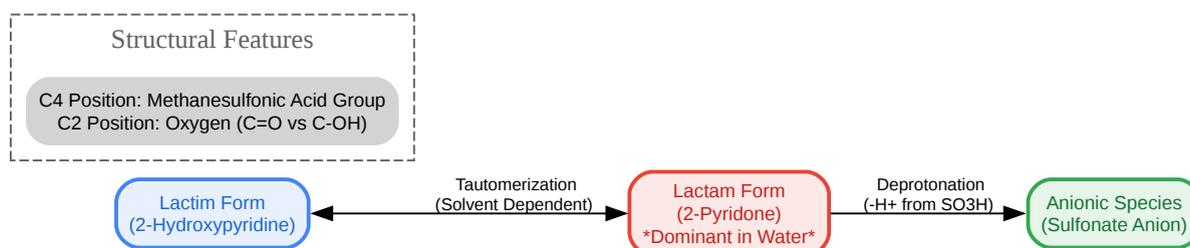
### Acid-Base Behavior

The molecule is a zwitterion candidate.

- Sulfonic Acid Group: Strong acid (

- ). It will be fully deprotonated in neutral solution ( ).
- Pyridone Nitrogen: The amide-like NH is weakly acidic ( ) but can be protonated at very low pH.
  - Net Charge: In neutral water, the species exists predominantly as the anionic sulfonate 2-pyridone.

## Structural Visualization (Graphviz)



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Caption: Tautomeric equilibrium shifting toward the 2-pyridone form in aqueous media, with the sulfonic acid group ionizing to form a stable sulfonate salt.[2]

## Part 3: Synthesis & Experimental Protocols

Direct sulfonation of 2-hydroxypyridine is difficult to control regio-selectively. The most robust synthetic route utilizes nucleophilic substitution on a halogenated precursor (Strecker Sulfite Alkylation).

### Protocol: Strecker Synthesis from 4-(Chloromethyl)-2-pyridone

This method avoids harsh sulfonating conditions that might degrade the ring.

Reagents:

- Precursor: 4-(Chloromethyl)pyridin-2(1H)-one (prepared from 4-hydroxymethyl-2-pyridone).
- Reagent: Sodium Sulfite ( ).
- Solvent: Water/Ethanol (3:1 v/v).

## Step-by-Step Methodology:

- Preparation of Precursor:
  - Start with 2-hydroxy-4-methylpyridine.
  - Protect the 2-hydroxy group (e.g., as a benzyl ether) if necessary, though direct chlorination of the methyl group using -chlorosuccinimide (NCS) is possible. Alternatively, convert 4-hydroxymethyl-2-pyridone to the chloride using thionyl chloride ( ).
- Sulfonation (Strecker Reaction):
  - Dissolve 10 mmol of 4-(chloromethyl)pyridin-2-one in 20 mL of water/ethanol.
  - Add 12 mmol of Sodium Sulfite ( ).
  - Reflux the mixture at 80-90°C for 4–6 hours. Monitor reaction progress by TLC (mobile phase: MeOH/DCM) or LC-MS.
  - Mechanism:<sup>[1][3][4][5]</sup> The sulfite ion ( ) acts as a nucleophile, displacing the chloride ion via an mechanism.
- Isolation & Purification:

- Cool the reaction mixture to room temperature.
- Acidify carefully with concentrated HCl to protonate the sulfonate (forming the sulfonic acid) or precipitate the sodium salt by adding excess ethanol (sodium sulfonates are poorly soluble in ethanol).
- Recrystallization: Purify the crude solid from water/methanol.
- Characterization:
  - $^1\text{H}$  NMR ( ): Look for the disappearance of the peak (~4.5 ppm) and appearance of the peak (~4.0-4.2 ppm). The pyridine ring protons will show a characteristic coupling pattern for 2,4-substitution.

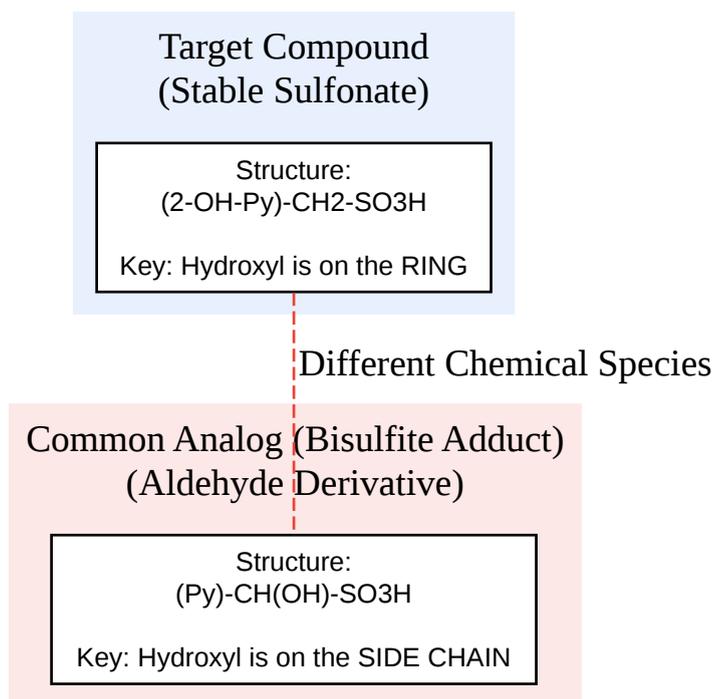
## Part 4: Critical Nomenclature & Isomer Differentiation

WARNING: Researchers often confuse this compound with

-hydroxy-4-pyridylmethanesulfonic acid (the bisulfite adduct of isonicotinaldehyde). It is critical to distinguish between the two.

Feature	Target Compound	Common Confused Analog
Name	2-hydroxy-4-pyridylmethanesulfonic acid	-hydroxy-4-pyridylmethanesulfonic acid
Structure	Ring-OH at C2; Sidechain at C4	Ring unsubstituted; Sidechain at C4
Origin	Synthetic intermediate (Sulfonation)	Adduct of 4-Pyridinecarboxaldehyde + Bisulfite
Stability	Stable C-S bond	Reversible C-S bond (Hydrolyzes to aldehyde)
CAS	Not widely listed (Generic structure)	4872-28-0

## Visualization of Isomers



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Caption: Structural distinction between the ring-hydroxylated target and the side-chain-hydroxylated bisulfite adduct.

## Part 5: Applications & Utility[2]

- Pharmaceutical Intermediate:
  - The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry (e.g., Pirfenidone, Ciclopirox).
  - The methanesulfonic acid group serves as a polar handle to increase water solubility or as a leaving group precursor (via conversion to sulfonyl chloride) for sulfonamide synthesis.
- Electroplating Additives:
  - Pyridine sulfonic acids are frequently used as grain refiners and brighteners in Tin (Sn) and Nickel (Ni) electroplating baths. The sulfonic acid group ensures solubility in acidic electrolytes (like Methanesulfonic Acid based baths), while the nitrogen heterocycle interacts with the metal cathode surface to regulate crystal growth.
- Bioisosteres:
  - The methanesulfonic acid group can act as a bioisostere for a carboxylic acid or phosphate group, potentially improving the pharmacokinetic profile of drug candidates targeting enzymes that recognize anionic substrates.

## References

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